molecular formula C17H13ClN4O2 B2484875 Methyl 3-[7-(4-chlorophenyl)-8-cyano[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoate CAS No. 866133-35-9

Methyl 3-[7-(4-chlorophenyl)-8-cyano[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoate

Cat. No.: B2484875
CAS No.: 866133-35-9
M. Wt: 340.77
InChI Key: ARPKTWBJNXKZLT-UHFFFAOYSA-N
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Description

Methyl 3-[7-(4-chlorophenyl)-8-cyano[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoate is a useful research compound. Its molecular formula is C17H13ClN4O2 and its molecular weight is 340.77. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activity

Methyl 3-[7-(4-chlorophenyl)-8-cyano[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoate and its derivatives have shown significant applications in agriculture, specifically as herbicides. These compounds, including various substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide derivatives, exhibit excellent herbicidal activity across a broad spectrum of vegetation at low application rates (Moran, 2003).

Anticancer Properties

Research indicates potential anticancer properties of this compound related compounds. The synthesis of 3-cyano-1,4,6-trisubstituted-2(1H)-pyridinones, which include similar structural features, displayed moderate antitumor potential against certain cancer cell lines, suggesting their potential as anticancer agents (Rostom, Faidallah, & Al-Saadi, 2011).

Antimicrobial Activity

These compounds are also significant in antimicrobial applications. Studies have shown that derivatives like N (2-methyl-7-aryl-8-cyano-(1,2,4) triazolo (1,5-a) pyridin-5-yl) phenothiazines possess notable antibacterial and antifungal activities, indicating their potential use in treating microbial infections (Raval & Desai, 2005).

Synthesis of Heterocyclic Compounds

The compound has been utilized in synthesizing various heterocyclic compounds, an important aspect in medicinal chemistry. Cyano acid hydrazide, a related compound, has been used to create diverse 1,2,4-triazolo[1,5-a]pyridines, demonstrating its utility in the field of heterocyclic chemistry (Hussein, 1998).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential applications could be areas of interest .

Properties

IUPAC Name

methyl 3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2/c1-24-16(23)7-6-15-20-17-14(10-19)13(8-9-22(17)21-15)11-2-4-12(18)5-3-11/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPKTWBJNXKZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NN2C=CC(=C(C2=N1)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324069
Record name methyl 3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821928
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866133-35-9
Record name methyl 3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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